N-{1-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-2-oxoethyl}-N-methyl-2-(thiophen-2-yl)acetamide
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Overview
Description
“N-{1-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-2-oxoethyl}-N-methyl-2-(thiophen-2-yl)acetamide” is a synthetic organic compound that belongs to the class of acetamides. This compound features a complex structure with multiple functional groups, including methoxyphenyl, amino, oxoethyl, methyl, and thiophenyl groups. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-{1-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-2-oxoethyl}-N-methyl-2-(thiophen-2-yl)acetamide” can be achieved through a multi-step process involving the following key steps:
Formation of the oxoethyl intermediate: This step involves the reaction of 4-methoxybenzaldehyde with an appropriate amine to form an imine intermediate, followed by reduction to yield the oxoethyl compound.
Introduction of the thiophen-2-yl group: The oxoethyl intermediate is then reacted with thiophene-2-carboxylic acid or its derivatives under suitable conditions to introduce the thiophen-2-yl group.
Acetamide formation: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of such complex compounds typically involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and thiophenyl groups, leading to the formation of corresponding quinones and sulfoxides.
Reduction: Reduction reactions can target the oxoethyl group, converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxyphenyl and thiophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and sulfoxides.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, compounds with similar structures have been studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. The presence of multiple functional groups allows for interactions with various biological targets.
Medicine
In medicinal chemistry, such compounds are explored for their potential therapeutic effects. They may exhibit activities such as anti-inflammatory, anticancer, or antiviral properties.
Industry
In the industrial sector, these compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of “N-{1-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-2-oxoethyl}-N-methyl-2-(thiophen-2-yl)acetamide” would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
- N-{1-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-2-oxoethyl}-N-methyl-2-(phenyl)acetamide
- N-{1-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-2-oxoethyl}-N-methyl-2-(furan-2-yl)acetamide
Uniqueness
The uniqueness of “N-{1-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-2-oxoethyl}-N-methyl-2-(thiophen-2-yl)acetamide” lies in the presence of the thiophen-2-yl group, which imparts distinct electronic and steric properties compared to other similar compounds
Properties
Molecular Formula |
C23H24N2O4S |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
N,2-bis(4-methoxyphenyl)-2-[methyl-(2-thiophen-2-ylacetyl)amino]acetamide |
InChI |
InChI=1S/C23H24N2O4S/c1-25(21(26)15-20-5-4-14-30-20)22(16-6-10-18(28-2)11-7-16)23(27)24-17-8-12-19(29-3)13-9-17/h4-14,22H,15H2,1-3H3,(H,24,27) |
InChI Key |
KASCLAHCVGWNBO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(C1=CC=C(C=C1)OC)C(=O)NC2=CC=C(C=C2)OC)C(=O)CC3=CC=CS3 |
Origin of Product |
United States |
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